6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridazinone core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the pyrimidine and pyridazinone moieties. Common reagents and catalysts used in these reactions include:
Reagents: Chlorobenzene, fluoropyrimidine, azetidine derivatives
Catalysts: Palladium catalysts, base catalysts like sodium hydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming amines or alcohols.
Substitution: Replacement of one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst (Pd/H2)
Substitution: Sodium iodide (NaI) in acetone, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: Interacting with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA Interaction: Intercalating into DNA strands, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one: Unique due to its specific combination of functional groups and ring structures.
Other Pyridazinone Derivatives: Compounds with similar core structures but different substituents, such as 6-(4-methylphenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one.
Azetidine Derivatives: Compounds with the azetidine ring but different attached groups, such as 2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN5O/c18-12-3-1-11(2-4-12)15-5-6-16(25)24(22-15)14-9-23(10-14)17-20-7-13(19)8-21-17/h1-8,14H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLLUVOWZJUYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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